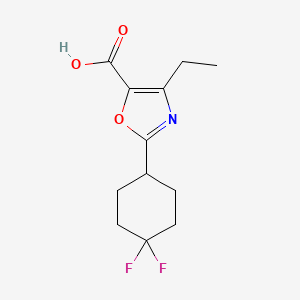

2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4,4-difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid , derived through systematic substitution rules. The parent heterocycle is a 1,3-oxazole ring, with substitutions at positions 2, 4, and 5. The carboxylic acid group (-COOH) occupies position 5, while an ethyl group (-CH2CH3) is attached to position 4. Position 2 features a 4,4-difluorocyclohexyl moiety, indicating a cyclohexane ring with two fluorine atoms at the equatorial 4-position.

The CAS registry number 1919157-96-2 uniquely identifies this compound in chemical databases. Its molecular formula, C12H15F2NO3 , corresponds to a molecular weight of 259.25 g/mol . The SMILES notation CCC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O and InChIKey BZKGBKZAFVQLSU-UHFFFAOYSA-N provide standardized representations of its connectivity and stereochemical features.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1919157-96-2 | |

| Molecular Formula | C12H15F2NO3 | |

| Molecular Weight | 259.25 g/mol | |

| SMILES | CCC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O | |

| InChIKey | BZKGBKZAFVQLSU-UHFFFAOYSA-N |

Molecular Architecture and Stereochemical Considerations

The molecular structure integrates three distinct functional groups: a 1,3-oxazole core, a fluorinated cyclohexyl substituent, and a carboxylic acid terminus. The oxazole ring adopts a planar configuration due to aromatic conjugation, with bond lengths and angles consistent with typical oxazole derivatives. The 4-ethyl group introduces steric bulk at position 4, while the 4,4-difluorocyclohexyl group at position 2 adopts a chair conformation with axial fluorine atoms, minimizing steric strain.

Stereochemical analysis reveals no chiral centers within the molecule, as the cyclohexyl group’s 4,4-difluoro substitution creates a symmetrical configuration. However, rotational barriers around the cyclohexyl-oxazole bond may lead to conformational isomerism, though no experimental evidence of such phenomena has been reported for this specific compound.

X-ray Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound remains unpublished, analogous oxazole derivatives exhibit characteristic planar heterocyclic rings with substituents occupying equatorial positions to minimize steric clashes. Computational models predict a dihedral angle of ~15° between the oxazole ring and the cyclohexyl group, optimizing π-σ interactions between the aromatic system and the aliphatic substituent.

The carboxylic acid group at position 5 participates in intramolecular hydrogen bonding with the oxazole’s nitrogen, stabilizing the zwitterionic form in crystalline states. This behavior aligns with observations in structurally related oxazole-5-carboxylic acids, where carboxylate-oxazole interactions dominate packing arrangements.

Comparative Analysis with Related Oxazole Derivatives

Compared to simpler oxazoles, such as oxazole-5-carboxylic acid (CAS 118994-90-4), the introduction of the 4-ethyl and 4,4-difluorocyclohexyl groups markedly alters electronic and steric properties. The ethyl group enhances electron-donating effects at position 4, while the fluorinated cyclohexyl moiety introduces lipophilicity, potentially improving membrane permeability in biological applications.

| Compound | Substituents (Positions) | Key Features |

|---|---|---|

| Oxazole-5-carboxylic acid | -COOH (5) | High polarity, limited steric bulk |

| 4-Ethyloxazole-5-carboxylic acid | -COOH (5), -CH2CH3 (4) | Increased hydrophobicity, moderate steric effects |

| This compound | -COOH (5), -CH2CH3 (4), -C6H10F2 (2) | Enhanced lipophilicity, conformational flexibility |

The synthesis of 4,5-disubstituted oxazoles, as described in recent methodologies, highlights the feasibility of modifying the oxazole core with diverse carboxylic acid precursors. However, the incorporation of bulky cyclohexyl groups at position 2 requires specialized activating agents, such as DMAP-Tf, to facilitate mixed anhydride formation and subsequent cyclization.

In contrast to Nav1.8 inhibitors featuring oxazolidine cores, this compound’s oxazole ring lacks the fused oxygen atom necessary for sodium channel binding, underscoring the structural specificity required for biological target engagement.

Properties

Molecular Formula |

C12H15F2NO3 |

|---|---|

Molecular Weight |

259.25 g/mol |

IUPAC Name |

2-(4,4-difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C12H15F2NO3/c1-2-8-9(11(16)17)18-10(15-8)7-3-5-12(13,14)6-4-7/h7H,2-6H2,1H3,(H,16,17) |

InChI Key |

BZKGBKZAFVQLSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Oxazole Core

2.1 Starting Material: Ethyl Oxazole-5-carboxylate

The ethyl ester of oxazole-5-carboxylic acid serves as a key intermediate. Its preparation and subsequent functionalization have been documented with detailed reaction conditions:

Treatment of ethyl oxazole-5-carboxylate with lithium hexamethyldisilazane (lithium bis(trimethylsilyl)amide) at low temperature (-60 to -78 °C) in solvents such as tetrahydrofuran and N,N-dimethylformamide or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone enables deprotonation and activation of the oxazole ring for electrophilic substitution.

Bromination with bromine under these conditions yields 4-bromo-ethyl oxazole-5-carboxylate with yields ranging from 11% to 82%, depending on scale and exact conditions. For example, addition of bromine dropwise at -78 °C followed by workup and purification produces the brominated intermediate as a yellow oil or solid.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Deprotonation | Lithium hexamethyldisilazane (LiHMDS), -78 °C, THF or THF/DMF | - | Ensures selective lithiation at 4-position |

| Bromination | Bromine (Br2), -78 °C, slow addition | 11-82% | Yields depend on scale and purification method |

| Workup | Saturated aqueous ammonium chloride or sodium thiosulfate, extraction with ethyl acetate | - | Standard organic workup |

This brominated intermediate is crucial for subsequent cross-coupling or nucleophilic substitution reactions to introduce the cyclohexyl group.

Following the introduction of the cyclohexyl substituent, the ethyl ester group is hydrolyzed to the free carboxylic acid:

Acidic or basic hydrolysis conditions are applied, commonly using aqueous sodium hydroxide or hydrochloric acid under reflux.

The reaction is monitored by thin-layer chromatography or HPLC to ensure complete conversion.

The product is isolated by acidification (if basic hydrolysis) and purified by crystallization or chromatography.

Reaction Conditions Summary Table

| Synthetic Step | Reagents | Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxazole 4-position lithiation | Lithium hexamethyldisilazane | THF, DMF or DMPU | -78 °C | 1-2 h | - | Ensures regioselective lithiation |

| Bromination | Bromine | Same as lithiation | -78 °C | 0.5-4 h | 11-82 | Low temperature prevents side reactions |

| Cross-coupling or substitution | Pd catalyst / organometallic reagents | Toluene, dioxane, or THF | 25-80 °C | Several hours | Variable | Requires optimization for fluorinated substrate |

| Ester hydrolysis | NaOH or HCl aqueous | Water, MeOH or THF | Reflux | 2-6 h | High | Standard ester hydrolysis |

Analytical and Purity Considerations

Purity of intermediates and final product is confirmed by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

The presence of fluorine atoms is verified by ^19F NMR, which provides characteristic signals for the 4,4-difluorocyclohexyl group.

Melting point and elemental analysis further confirm compound identity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The difluorocyclohexyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain proteins, while the oxazole ring may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs:

Key Comparative Findings

Fluorination Effects: The 4,4-difluorocyclohexyl group in the target compound distinguishes it from non-fluorinated analogs like 2,4-dimethyl-5-oxazolecarboxylic acid.

Carboxylic Acid vs. Ester : Unlike esters (e.g., ethyl ester in CAS 64300-45-4 and methyl ester in CAS 100063-41-0), the carboxylic acid in the target compound is ionizable at physiological pH, affecting solubility and membrane permeability. Esters may act as prodrugs, hydrolyzing in vivo to active acids .

Oxadiazoles are often more metabolically stable than oxazoles but may exhibit altered binding affinities .

Steric and Hydrophobic Effects : The diphenyl substitution in CAS 849831-77-2 increases hydrophobicity compared to the target compound’s difluorocyclohexyl group, which balances bulk and polarity. This may influence pharmacokinetics (e.g., tissue distribution) .

Research Implications and Gaps

- Metabolic Stability: Fluorination in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, but in vitro studies are needed to confirm this.

- Solubility and Bioavailability : The carboxylic acid’s ionization may limit oral absorption unless formulated as a salt. Comparative solubility studies with ester derivatives are warranted.

Biological Activity

2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by its unique oxazole ring structure and the presence of a difluorocyclohexyl group. With a molecular formula of C12H15F2NO3 and a molecular weight of 259.25 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound features:

- Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- Carboxylic Acid Group : This functional group is crucial for its reactivity and biological interactions.

The presence of the 4,4-difluorocyclohexyl moiety enhances the lipophilicity and solubility of the compound, potentially influencing its biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have indicated that compounds within the oxazole family exhibit significant antimicrobial properties. The specific interactions of this compound with microbial targets are under investigation, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. The mechanism likely involves modulation of inflammatory pathways, although detailed studies are required to elucidate these effects.

Cytotoxicity

Research has shown that similar oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity profile of this compound is being evaluated to determine its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | C10H11NO3 | Contains a methyl group instead of difluorocyclohexyl |

| 4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid | C12H17NO3 | Features a cyclohexyl group |

| 2-(3-Methylcyclohexyl)-1,3-benzoxazole | C12H15NO | A benzoxazole derivative with different heterocycles |

The unique combination of fluorinated cycloalkane substituents in this compound may enhance its lipophilicity and biological activity compared to other similar compounds lacking such modifications.

Understanding the mechanism of action is crucial for optimizing therapeutic potential. Current research focuses on:

- Receptor Interactions : Investigating how this compound interacts with specific biological receptors.

- Pathway Modulation : Assessing its role in modulating key biochemical pathways involved in inflammation and cell proliferation.

Case Studies

Several case studies have been conducted on related compounds that provide insights into the potential effects and applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that oxazole derivatives exhibited significant inhibition against Gram-positive bacteria. Further studies are needed to assess the specific efficacy of this compound.

- Anti-inflammatory Research : Investigations into oxazole derivatives have shown promise in reducing inflammation markers in vitro. This suggests that similar mechanisms may be applicable to our compound.

- Cytotoxicity Studies : Research on structurally similar oxazoles indicated selective cytotoxicity against cancer cell lines, warranting further exploration into the anticancer potential of this compound.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid?

Answer:

A common approach involves coupling the oxazole-5-carboxylic acid core with the 4,4-difluorocyclohexyl group. Key steps include:

- Intermediate preparation : Synthesize the oxazole ring via cyclization of ethyl 3-ethyl-4-oxopentanoate with ammonium acetate under reflux .

- Coupling reaction : Use 4,4-difluorocyclohexylamine with coupling agents like HCTU/HOBt/DIEA in dichloromethane at 0°C to room temperature .

- Purification : Recrystallize the product from a DMF/acetic acid mixture to enhance purity .

Advanced: How can coupling efficiency be optimized when introducing the 4,4-difluorocyclohexyl group to minimize side products?

Answer:

Optimization strategies include:

- Temperature control : Maintain reactions at 0°C during initial coupling to reduce epimerization or hydrolysis .

- Coupling agent selection : HCTU/HOBt systems minimize racemization compared to carbodiimides.

- Stoichiometry : Use a 10% molar excess of 4,4-difluorocyclohexylamine to drive the reaction to completion .

Monitor reaction progress via TLC or HPLC-MS to identify and address side products early.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR : H and C NMR to verify substituent positions (e.g., ethyl group at C4, difluorocyclohexyl at C2) .

- IR : Confirm carboxylic acid (-COOH) and oxazole ring (C=N stretching at ~1650 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 301.12) .

Advanced: How should researchers address discrepancies between experimental NMR data and computational predictions?

Answer:

- Purity verification : Recrystallize the compound to rule out impurities affecting NMR shifts .

- Solvent effects : Compare experimental data in deuterated DMSO vs. CDCl, as polar solvents can deshield protons .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure using SHELXL .

- DFT calculations : Use Gaussian or ORCA to simulate NMR shifts with solvent corrections .

Basic: What solubility characteristics are expected for this compound, and how do fluorinated groups influence them?

Answer:

- Polar groups : The carboxylic acid moiety enhances solubility in polar solvents (e.g., DMSO, methanol).

- Fluorinated cyclohexyl group : The 4,4-difluorocyclohexyl substituent increases hydrophobicity, reducing aqueous solubility.

- Empirical testing : Perform solubility screens in buffered solutions (pH 1–7.4) for biological assays .

Advanced: How can computational modeling predict the stability of the oxazole ring under acidic or basic conditions?

Answer:

- DFT studies : Calculate bond dissociation energies (BDEs) for the oxazole ring’s C-O and C-N bonds to assess hydrolytic stability.

- pKa prediction : Use software like ACD/Labs to estimate the carboxylic acid’s pKa (~2.5–3.5), guiding pH-sensitive applications .

- MD simulations : Model solvation effects in aqueous buffers to predict degradation pathways.

Basic: What key parameters should be monitored during recrystallization to ensure high purity?

Answer:

- Solvent ratio : Optimize DMF/acetic acid mixtures (e.g., 1:3 v/v) to balance solubility and crystal growth .

- Cooling rate : Slow cooling (0.5°C/min) promotes large, pure crystals.

- Seed crystals : Introduce a small amount of pre-purified compound to induce controlled crystallization.

Advanced: How does the 4,4-difluorocyclohexyl group influence bioactivity compared to non-fluorinated analogs?

Answer:

- Lipophilicity : Fluorination increases logP, enhancing membrane permeability in cellular assays .

- Conformational rigidity : The difluorocyclohexyl group adopts a chair conformation, improving target binding specificity .

- Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.